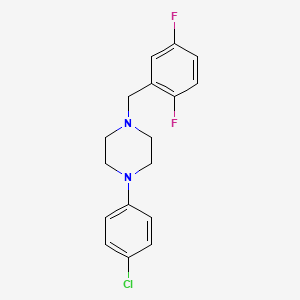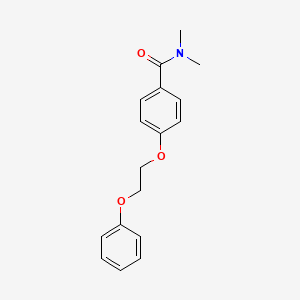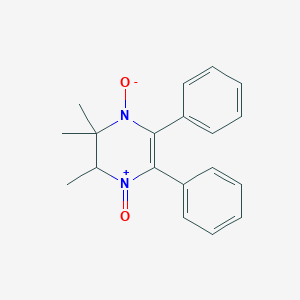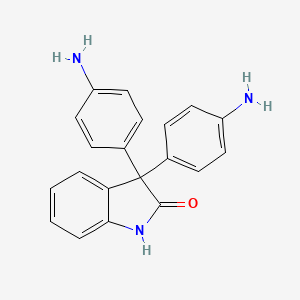
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
CGP 48664 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders. In addition, CGP 48664 has been used as a tool in scientific research to study the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in various physiological and pathological processes.
Wirkmechanismus
CGP 48664 acts as a competitive antagonist of the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 48664 prevents the activation of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and physiological effects:
CGP 48664 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, CGP 48664 has been shown to have analgesic and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CGP 48664 in lab experiments is its specificity for the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which allows for the selective modulation of this receptor subtype. However, one of the limitations of using CGP 48664 is its relatively low potency compared to other N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of CGP 48664. One area of research is the development of more potent and selective N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists that can be used in the treatment of neurodegenerative disorders. Another area of research is the exploration of the potential therapeutic applications of CGP 48664 in other neurological and psychiatric disorders. Finally, the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in the regulation of synaptic plasticity and memory formation continues to be an active area of research, and CGP 48664 may serve as a valuable tool in these studies.
Synthesemethoden
The synthesis of CGP 48664 involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of N-phenylglycine and triethylamine. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals and is considered reliable.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKBKICZXDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5036424.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B5036428.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5036436.png)

![2-[isopropyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate hydrochloride](/img/structure/B5036444.png)
![2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5036447.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)


![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)

![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
